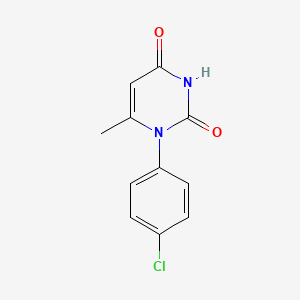

1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Description

Properties

IUPAC Name |

1-(4-chlorophenyl)-6-methylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-7-6-10(15)13-11(16)14(7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEKCBDGZPRMHAO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)NC(=O)N1C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90424211 | |

| Record name | ZINC06702950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38507-36-7 | |

| Record name | ZINC06702950 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90424211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate can lead to the formation of the desired pyrimidine derivative. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the compound.

Chemical Reactions Analysis

1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions with boronic acids in the presence of palladium catalysts.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione has several scientific research applications, including:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential as a therapeutic agent in the treatment of various diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations:

- Substituent Impact on Activity: Halogenation (Cl, Br, I): The 4-chlorophenyl group in the target compound may confer stability and receptor-binding affinity, similar to bromacil’s Br atom, which enhances herbicidal potency . Iodination at C5 in compound 7d improves antibacterial activity . Amino Groups: The C6-NH2 group in 6-amino-1,3-dimethylpyrimidine-2,4-dione facilitates charge transfer, critical for electronic interactions in drug design .

Pharmacological and Functional Comparisons

Antimicrobial Activity

- 5-Iodo Derivatives (7a, 7c, 7d): Exhibit growth inhibition (MIC 0.128 mg/mL) against B. catarrhalis and S. pyogenes, suggesting halogenation at C5 enhances antibacterial efficacy.

- Target Compound: No direct antimicrobial data are reported, but its 4-chlorophenyl group may mimic halogenated analogs’ bioactivity.

Pharmaceutical Relevance

- Elagolix Intermediates : Derivatives like 1-(2-fluoro-6-(trifluoromethyl)benzyl)-6-methylpyrimidine-2,4-dione (T66467) are critical in synthesizing elagolix, a gonadotropin-releasing hormone antagonist. The target compound’s 4-chlorophenyl group could serve as a bioisostere for fluorine in optimizing pharmacokinetics .

Physicochemical and Computational Insights

- HOMO-LUMO Analysis: For 6-amino-1,3-dimethylpyrimidine-2,4-dione, HOMO localization on the pyrimidine ring and LUMO on the (4-chlorophenyl)methylene group suggests charge transfer capacity, which may enhance interactions with biological targets .

Biological Activity

1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrimidine family and features a chlorophenyl substitution that may enhance its pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and drug development.

Chemical Structure and Properties

The chemical structure of 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione can be represented as follows:

- Molecular Weight : 248.67 g/mol

- IUPAC Name : 1-(4-chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that derivatives of pyrimidine compounds can possess significant antimicrobial properties. For instance, similar compounds have demonstrated effectiveness against various bacterial strains and fungi.

- Anti-inflammatory Properties : The presence of the chlorophenyl group may contribute to anti-inflammatory effects, making it a candidate for further exploration in inflammatory disease treatments.

- Anticancer Potential : Some pyrimidine derivatives have been explored for their anticancer properties. The structural features of 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione suggest potential activity against cancer cell lines.

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrimidine derivatives, including those similar to 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione. The results indicated that these compounds exhibited notable activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL depending on the specific derivative tested.

Anti-inflammatory Effects

In vitro assays demonstrated that compounds structurally related to 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione significantly inhibited the production of pro-inflammatory cytokines in human immune cells. The IC50 values for cytokine inhibition were reported around 25 µM, suggesting a moderate anti-inflammatory effect.

Anticancer Activity

Research on the anticancer properties of pyrimidine derivatives has revealed promising results. For example, a derivative exhibited an IC50 value of approximately 15 µM against MCF-7 breast cancer cells. This suggests that 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione could be investigated further for its potential in cancer therapy.

Comparative Analysis with Similar Compounds

To better understand the biological activity of 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione, a comparison with other related compounds is essential.

| Compound Name | Structure | Antimicrobial Activity (MIC µg/mL) | Anticancer Activity (IC50 µM) |

|---|---|---|---|

| 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Structure | 32 - 128 | ~15 |

| 1-(4-Methoxyphenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Structure | 64 - 256 | ~20 |

| 1-(4-Nitrophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione | Structure | 16 - 64 | ~10 |

Q & A

Q. What are the common synthetic routes for 1-(4-Chlorophenyl)-6-methylpyrimidine-2,4(1H,3H)-dione?

The compound is typically synthesized via cyclization and alkylation reactions. A primary method involves reacting intermediates like 3-phenyl-6-(α-bromoacetyl)-5-methylthieno[2,3-d]pyrimidine-2,4(1H,3H)-dione with nucleophiles (e.g., thioacetamide) in acetic acid, followed by alkylation using benzyl chlorides or chloroacetamides in DMF with potassium carbonate as a catalyst . Another approach employs urea and sodium ethoxide in ethanol under reflux to form the pyrimidine-dione core, with subsequent functionalization of the chlorophenyl and methyl groups .

Q. What characterization techniques are critical for confirming its structure and purity?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying substituent positions and hydrogen bonding. For example, aromatic protons from the 4-chlorophenyl group appear as distinct doublets (δ 7.3–7.5 ppm), while methyl groups resonate near δ 2.1–2.3 ppm .

- X-ray Crystallography : Determines crystal packing and hydrogen-bonding networks. Intermolecular N–H⋯O and O–H⋯O bonds often form dimeric structures, as seen in related pyrimidine-diones .

- HPLC : A C18 column (100 × 4 mm) with a 25-minute analysis cycle ensures purity assessment .

Q. How do substituents influence its chemical reactivity?

The 4-chlorophenyl group enhances electrophilic substitution reactivity due to electron withdrawal, while the 6-methyl group stabilizes the pyrimidine ring via hyperconjugation. These substituents also affect solubility; the compound is typically recrystallized from polar solvents like water or ethanol .

Advanced Research Questions

Q. How can the alkylation step in synthesis be optimized for higher yields?

Optimization involves:

- Solvent Selection : DMF or acetonitrile improves reaction homogeneity .

- Catalyst Use : Potassium carbonate (K₂CO₃) facilitates deprotonation and nucleophilic attack .

- Temperature Control : Reactions at 60–80°C balance kinetic efficiency and byproduct suppression . Monitoring via TLC (e.g., CHCl₃/MeOH 10:1) ensures intermediate stability .

Q. What challenges arise in resolving contradictions in spectroscopic data?

Discrepancies in NMR or mass spectra often stem from tautomerism or solvent effects. For example, keto-enol tautomerism in the pyrimidine-dione core can shift proton signals. Cross-validation with high-resolution mass spectrometry (HRMS) and computational modeling (DFT) resolves ambiguities .

Q. What strategies are effective for evaluating its biological activity (e.g., antitubercular potential)?

- In Vitro Assays : Minimum inhibitory concentration (MIC) testing against Mycobacterium tuberculosis H37Rv .

- Structure-Activity Relationship (SAR) : Modifying the methyl or chlorophenyl groups to enhance target binding .

- Molecular Docking : Simulates interactions with bacterial enzymes (e.g., enoyl-ACP reductase) .

Q. How can computational methods streamline reaction design and discovery?

Quantum chemical calculations (e.g., DFT) predict reaction pathways, while machine learning models analyze experimental data to optimize conditions. For example, ICReDD’s workflow combines reaction path searches, experimental feedback, and automated condition screening to reduce trial-and-error .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.